molecular formula C11H17N B3143671 2-Pentylaniline CAS No. 53334-33-1

2-Pentylaniline

Cat. No. B3143671
CAS RN: 53334-33-1
M. Wt: 163.26 g/mol
InChI Key: JVYROXPHJXUAIA-UHFFFAOYSA-N
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Description

2-Pentylaniline is a chemical compound with the molecular formula C11H17N . It is a decided structure and has a molecular weight of 163.264 .


Molecular Structure Analysis

The molecular structure of 2-Pentylaniline consists of a benzene ring attached to a pentyl group (five carbon chain) and an amine group (NH2). The InChI key for 2-Pentylaniline is JVYROXPHJXUAIA-UHFFFAOYSA-N .

Scientific Research Applications

Optical Studies

2-Pentylaniline has been utilized in optical studies, particularly in the context of Williams domains in N-(p-propoxybenzylidene) p-pentylaniline. This research involved measuring the periodic variation of the orientation of the director in nematic mediums, contributing valuable insights into the field of liquid crystal technology (Krishnamurti & Revannasiddaiah, 1979).

Conformational Analysis

In conformational analysis, 2-Pentylaniline derivatives have been studied for modeling peptide conformations. This includes investigating stable conformations of compounds such as formamide and its methyl derivatives, and amino acid amides, which are relevant for understanding peptide behavior and interactions in various solvents (Walther, 1987).

Metabolomics in Diabetes Research

Metabolomic studies in type 2 diabetes have identified various metabolites, including aromatic amino acids like phenylalanine, as significant predictors of future diabetes. This indicates the potential role of compounds like 2-Pentylaniline in understanding the metabolic alterations associated with diabetes and its complications (Lu et al., 2013).

Amino Acid Transport and Metabolism

Research on amino acid transport and metabolism has explored the use of 2-Pentylaniline analogs. These studies investigate the inhibition of phenylalanine accumulation in the brain, which is significant for understanding and potentially treating disorders like phenylketonuria (Vogel et al., 2013).

Synthesis and Chemical Properties

The synthesis and chemical properties of 2-Pentylaniline derivatives have been explored for various applications. For instance, studies on the synthesis of protected 2-pyrrolylalanine, an analog of 2-Pentylaniline, have implications for peptide chemistry and the understanding of prolyl amide isomer equilibrium (Doerr & Lubell, 2012).

properties

IUPAC Name

2-pentylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-2-3-4-7-10-8-5-6-9-11(10)12/h5-6,8-9H,2-4,7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYROXPHJXUAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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